Regioisomeric Differentiation from Key Analogs
The target compound (1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde) differs fundamentally from its 3-trifluoromethyl-5-carbaldehyde isomer (CAS 1414962-92-7) and its 5-trifluoromethyl-4-carbaldehyde isomer (CAS 497833-04-2) [1][2]. The position of the trifluoromethyl group (4- vs. 3- or 5-) and the aldehyde group (5- vs. 4-) alters the electron density distribution on the pyrazole ring, which influences the reactivity of the aldehyde towards nucleophiles and the acidity of adjacent protons. This regioisomeric specificity is critical for building precise molecular architectures [3].
vs 3-CF3 isomer & 4-CHO isomer
| Evidence Dimension | Substitution Pattern & Regiochemistry |
|---|---|
| Target Compound Data | 1-methyl, 4-trifluoromethyl, 5-carbaldehyde |
| Comparator Or Baseline | 1-methyl-3-trifluoromethyl-5-carbaldehyde (CAS 1414962-92-7) and 1-methyl-5-trifluoromethyl-4-carbaldehyde (CAS 497833-04-2) |
| Quantified Difference | Qualitative difference in electronic and steric environment. Specific data on reactivity differences is not available in public literature. |
| Conditions | N/A |
Why This Matters
This regioisomeric specificity ensures the correct three-dimensional and electronic presentation of the functional groups for target engagement in drug discovery or for specific reactivity in synthetic sequences.
- [1] ChemSrc. (2024). 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. Database entry for CAS 1780459-24-6. View Source
- [2] ChemSrc. (2024). 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Database entry for CAS 497833-04-2. View Source
- [3] M. S. Alam et al. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 2024, 78, 6287–6314. View Source
